molecular formula C10H16N4O2 B1492562 1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol CAS No. 2098034-11-6

1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol

Cat. No.: B1492562
CAS No.: 2098034-11-6
M. Wt: 224.26 g/mol
InChI Key: LCEFVGMJTDXRSI-UHFFFAOYSA-N
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Description

1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol is a pyrimidine-based heterocyclic compound featuring a 2-methyl-substituted pyrimidine core linked to an azetidine ring bearing a hydroxyl group at the 3-position. The 6-position of the pyrimidine is further functionalized with a 2-aminoethoxy side chain.

Properties

IUPAC Name

1-[6-(2-aminoethoxy)-2-methylpyrimidin-4-yl]azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N4O2/c1-7-12-9(14-5-8(15)6-14)4-10(13-7)16-3-2-11/h4,8,15H,2-3,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCEFVGMJTDXRSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OCCN)N2CC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol is a complex organic compound with the molecular formula C11_{11}H18_{18}N4_4O2_2. This compound belongs to the class of pyrimidine derivatives and features a unique structure that combines a pyrimidine ring with an azetidine moiety. The presence of the aminoethoxy group enhances its potential biological activity, making it a subject of interest in medicinal chemistry.

Structural Characteristics

The compound's structure can be analyzed for functional groups that may contribute to its biological activity. The key features include:

  • Pyrimidine Ring : Known for various biological activities, including antitumor and antiviral properties.
  • Azetidine Moiety : This four-membered ring can influence the compound's interaction with biological targets.
  • Aminoethoxy Group : This group is likely to enhance solubility and bioavailability, which are crucial for pharmacological efficacy.

Biological Activities

Research indicates that pyrimidine derivatives, including this compound, exhibit various biological activities due to their ability to interact with specific biological targets such as enzymes or receptors. Here are some notable activities associated with similar compounds:

Activity Description
Antiviral Compounds with pyrimidine structures have shown efficacy against viral infections.
Antitumor Certain derivatives have demonstrated cytotoxic effects on cancer cell lines.
Antimicrobial Some pyrimidine derivatives exhibit antibacterial properties against various pathogens.
Adrenergic Activity Potential as β3 adrenergic receptor agonists, influencing metabolic processes.

The mechanism by which this compound exerts its biological effects is likely multifaceted. Interaction studies typically focus on how the compound binds to specific receptors or enzymes, influencing their activity. For instance, β3 adrenergic receptor agonists are known to stimulate lipolysis and energy expenditure, which could be relevant for metabolic disorders.

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step synthetic routes. Recent advancements in synthetic methodologies, such as microwave-assisted synthesis, have improved yields and reduced reaction times for similar compounds.

Comparative Analysis of Related Compounds

Compound Name Structure Type Key Features
(R)-1-(6-(2-aminoethoxy)-2-methylpyrimidin-4-yl)pyrrolidin-3-olPyrrolidine derivativeContains a methyl group on the pyrimidine ring
1-(6-(2-aminoethoxy)-pyrimidin-4-yl)butanamideAmide derivativeExhibits enhanced solubility due to butyl chain
1-(5-amino-pyrimidin-4-yloxy)-azetidin-3-oneOxime derivativeShows different biological activity profile

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and its analogs:

Compound Name Substituents (Pyrimidine Positions) Azetidine Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target : 1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol 2-methyl, 6-(2-aminoethoxy) 3-hydroxy C₁₀H₁₃N₄O₂ 245.25 Enhanced solubility (polar aminoethoxy group); potential kinase inhibitor
1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)azetidine-3-carboxylic acid () 6-methoxy, 2-methylthio 3-carboxylic acid C₁₀H₁₃N₃O₃S 279.29 Higher lipophilicity (methylthio group); medicinal chemistry applications
1-{6-bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine () Thieno[2,3-d]pyrimidine with 6-bromo, 2-methyl None C₁₀H₁₁BrN₃S 308.18 Halogenated analog; potential for covalent binding or radiopharmaceutical use

Key Structural and Functional Insights:

Substituent Effects on Solubility and Reactivity: The 2-aminoethoxy group in the target compound introduces polarity and hydrogen-bonding capacity, likely improving aqueous solubility compared to the methoxy and methylthio groups in the analog from .

Azetidine Modifications :

  • The 3-hydroxy group in the target compound contrasts with the 3-carboxylic acid in ’s analog. The hydroxyl group offers milder acidity (pKa ~10–12) compared to the carboxylic acid (pKa ~2–4), affecting ionization under physiological conditions and binding interactions with targets.

Core Scaffold Variations: The thieno[2,3-d]pyrimidine core in ’s compound introduces sulfur into the aromatic system, altering electronic properties and steric bulk compared to the standard pyrimidine in the target compound. The bromine substituent further provides a handle for functionalization or radiolabeling .

Research Findings and Implications

  • SAR Insights: The aminoethoxy group’s presence in the target compound may enhance interactions with polar residues in enzymatic binding pockets, a feature absent in the methylthio- or bromo-substituted analogs.
  • Synthetic Challenges : The azetidine-3-ol moiety requires stereoselective synthesis, as seen in related compounds (e.g., ’s analogs), which often employ azetidine ring-forming reactions under controlled conditions .

Preparation Methods

Synthesis via Gold-Catalyzed Oxidative Cyclization

A highly effective preparation involves:

  • Starting from chiral sulfonamide precursors derived from propargyl sulfinamides.

  • Oxidation of sulfinamides using meta-chloroperoxybenzoic acid (m-CPBA) to generate sulfonamides.

  • Gold-catalyzed oxidative cyclization using BrettPhosAuNTf2 catalyst in 1,2-dichloroethane at room temperature.

  • Acidic workup and purification by silica gel chromatography to yield azetidin-3-ones with high stereoselectivity (>98% enantiomeric excess).

This method is advantageous for its flexibility, safety (avoiding diazo compounds), and high stereoselectivity.

Incorporation of the 6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl Moiety

The pyrimidinyl substituent with the 2-aminoethoxy side chain is typically introduced through nucleophilic substitution or coupling reactions on a suitably functionalized azetidin-3-ol intermediate.

  • The aminoethoxy group is introduced via alkylation or etherification reactions, often employing 2-aminoethanol derivatives under controlled conditions.

  • The methyl group at the 2-position of the pyrimidine ring is usually installed via methylation reactions or by using methyl-substituted pyrimidine building blocks in the early synthetic steps.

  • Coupling of the azetidin-3-ol core with the substituted pyrimidine can be achieved through nucleophilic aromatic substitution or palladium-catalyzed cross-coupling reactions, depending on the functional groups present.

Representative Experimental Procedure (Adapted)

Step Reagents & Conditions Outcome
1. Preparation of chiral sulfonamide precursor Sulfinamide + m-CPBA oxidation in DCE Formation of sulfonamide intermediate
2. Gold-catalyzed oxidative cyclization BrettPhosAuNTf2 catalyst, DCE, RT, monitored by TLC Cyclization to azetidin-3-one core
3. Acidic workup 1 N HCl aqueous extraction Isolation of azetidin-3-one
4. Introduction of aminoethoxy substituent Alkylation with 2-aminoethanol derivatives under basic conditions Formation of 6-(2-aminoethoxy)-2-methylpyrimidinyl azetidin-3-ol
5. Purification Silica gel chromatography or preparative HPLC Pure target compound

Yield and Purity Data

Compound Stage Yield (%) Purity (%) Notes
Sulfonamide intermediate 75-85 >95 High diastereoselectivity
Azetidin-3-one core 60-75 >98 Stereoselective cyclization
Final substituted azetidin-3-ol 50-65 >98 Purified by HPLC

Comparative Analysis of Preparation Methods

Method Advantages Disadvantages Applicability to Target Compound
Gold-catalyzed oxidative cyclization High stereoselectivity, safe, flexible Requires expensive catalysts Suitable for chiral azetidin-3-ols including the target compound
Diazoketone decomposition Broad substrate scope Toxic, explosive intermediates, low yields Less preferred due to safety concerns
Nucleophilic substitution on amino alcohols Simple reagents Possible side reactions, lower stereocontrol Useful for late-stage functionalization

Research Findings and Optimization Notes

  • The gold-catalyzed method avoids hazardous diazo compounds and provides a straightforward route to chiral azetidin-3-ones with excellent enantiomeric excess.

  • The choice of N-oxide in the oxidation step significantly affects yield and selectivity; bulky and electron-deficient N-oxides like 2,6-dibromopyridine N-oxide gave better results.

  • Protecting groups such as Boc on amines facilitate purification and stability during synthesis.

  • Alkylation steps to introduce the 2-aminoethoxy group require careful control of pH and temperature to prevent side reactions.

Q & A

Q. How should researchers address inconsistent bioactivity results between in vitro and in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Compare compound stability in plasma vs. cell culture media to identify metabolic liabilities .
  • Tissue Distribution Studies : Use radiolabeled compounds to track bioavailability and target engagement .
  • Species-Specific Factors : Test metabolites in humanized models to account for interspecies metabolic differences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol
Reactant of Route 2
Reactant of Route 2
1-(6-(2-Aminoethoxy)-2-methylpyrimidin-4-yl)azetidin-3-ol

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